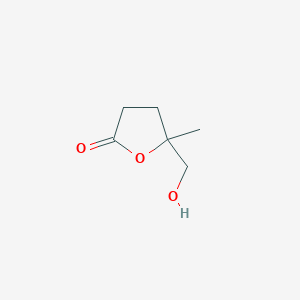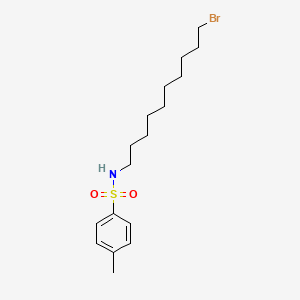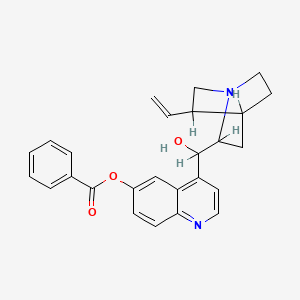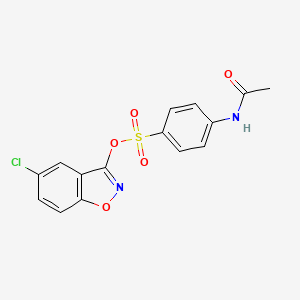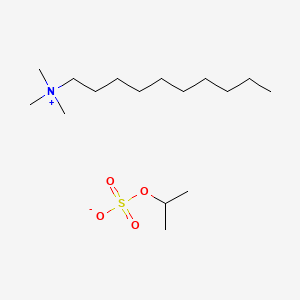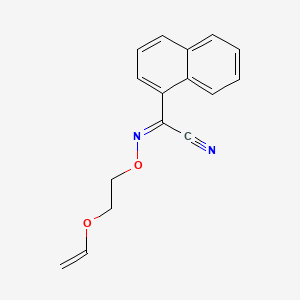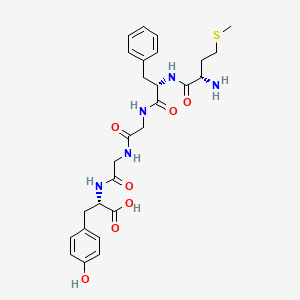
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine is an organic compound characterized by the presence of an ethylthio group, a p-chlorobenzylidene moiety, and an imine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine typically involves the condensation of p-chlorobenzaldehyde with N-(2-(ethylthio)ethyl)amine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The p-chlorobenzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine involves its interaction with specific molecular targets. The imine linkage can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The ethylthio group may also contribute to its biological activity by interacting with thiol groups in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Ethylthio)ethyl)benzylidenimine: Lacks the p-chloro substituent.
N-(2-(Methylthio)ethyl)-p-chlorobenzylidenimine: Contains a methylthio group instead of an ethylthio group.
N-(2-(Ethylthio)ethyl)-p-methylbenzylidenimine: Contains a p-methyl substituent instead of a p-chloro substituent.
Uniqueness
N-(2-(Ethylthio)ethyl)-p-chlorobenzylidenimine is unique due to the presence of both the ethylthio group and the p-chloro substituent, which may confer distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
73728-71-9 |
|---|---|
Molekularformel |
C11H14ClNS |
Molekulargewicht |
227.75 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-(2-ethylsulfanylethyl)methanimine |
InChI |
InChI=1S/C11H14ClNS/c1-2-14-8-7-13-9-10-3-5-11(12)6-4-10/h3-6,9H,2,7-8H2,1H3 |
InChI-Schlüssel |
TXVHICPVZWRJPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCN=CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)
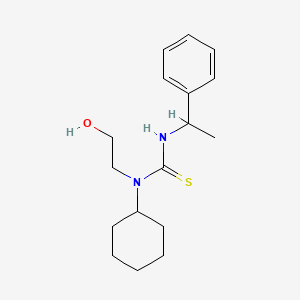
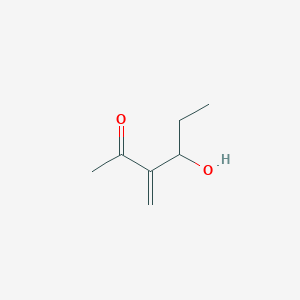
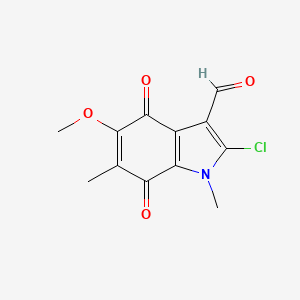
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
